![molecular formula C17H17N5O3 B2650106 (Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide CAS No. 2035003-70-2](/img/structure/B2650106.png)
(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity with other substances, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, redox potential, and reactivity with other substances, are also studied.Scientific Research Applications
Cytotoxic Activity and Synthesis of Derivatives
- The compound is involved in the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, which have been tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The synthesis process and the potential biological activity highlight the compound's relevance in medicinal chemistry (Hassan, Hafez & Osman, 2014).
Enzyme Inhibition and Biological Evaluation
- Derivatives of the compound, specifically 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, have shown potent phosphodiesterase type 4 inhibitory activity. These derivatives also inhibit LPS-induced TNFalpha release from human mononuclear cells, indicating potential anti-inflammatory effects (Raboisson et al., 2003).
Selective Cyclization and Synthesis of Heterocyclic Compounds
- The compound participates in reactions leading to selective cyclization, forming pyrazolo[1,5-α]pyrimidine and triazolo[1,5-α]pyrimidine. These processes underline the compound's utility in the synthesis of complex heterocycles with potential biological activities (Sweidan, El-Abadelah, Nazer & Voelter, 2020).
Biochemical Impact and Insecticidal Properties
- Some derivatives of the compound have shown significant toxic effects against the cotton leafworm, Spodoptera littoralis. This points to its potential application in developing insecticidal agents, underlining its importance in agricultural sciences (Soliman, Abd El Salam, Fadda & Abdelmotaal, 2020).
Antifungal Activity
- Derivatives of the compound have been synthesized and evaluated as potent antifungal agents. The structural features and biological activities of these derivatives demonstrate the compound's significance in the development of new therapeutic agents (Gomha & Abdel‐Aziz, 2012).
Antimicrobial Agents
- The compound is a precursor in synthesizing new heterocycles with potential as antimicrobial agents. The study of these derivatives and their biological activities highlights the compound's importance in pharmaceutical research (Mabkhot, Alatibi, El-Sayed, Kheder & Al-showiman, 2016).
Safety And Hazards
The safety and hazards associated with a compound are determined based on its physical and chemical properties. This includes its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesizing it.
Please consult with a qualified professional or refer to relevant scientific literature for specific information on this compound. It’s always important to handle chemicals with appropriate safety measures and ethical considerations.
properties
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-13-5-3-4-12(10-13)6-7-15(23)19-11-14-20-21-16-17(25-2)18-8-9-22(14)16/h3-10H,11H2,1-2H3,(H,19,23)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBAGKFCHQWDLJ-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)NCC2=NN=C3N2C=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2650028.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650029.png)
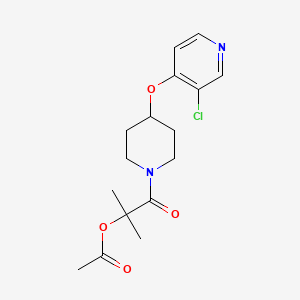
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)
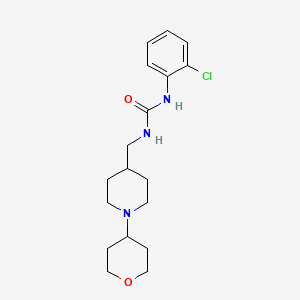
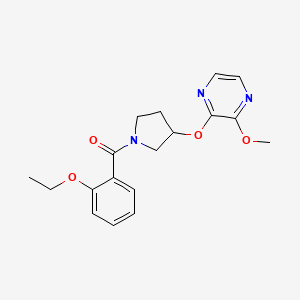
![(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2650036.png)
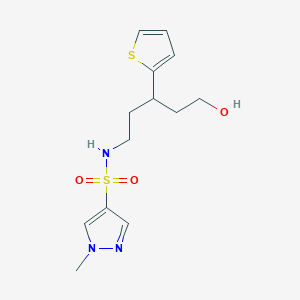

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2650040.png)
![4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid](/img/structure/B2650041.png)
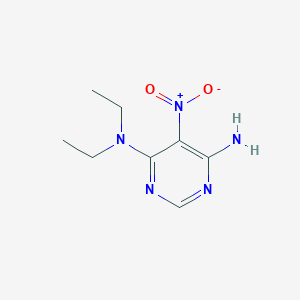
![8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2650045.png)